molecular formula C12H16N2O B2885805 3-Amino-1-(3-methylphenyl)piperidin-2-one CAS No. 1344146-90-2

3-Amino-1-(3-methylphenyl)piperidin-2-one

Cat. No.: B2885805
CAS No.: 1344146-90-2
M. Wt: 204.273
InChI Key: AYTKOBFSJJUUAW-UHFFFAOYSA-N
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Description

3-Amino-1-(3-methylphenyl)piperidin-2-one is a compound with the CAS Number: 1344146-90-2 . It has a molecular weight of 204.27 . The compound is in the form of an oil and is stored at room temperature .


Synthesis Analysis

Piperidines, including this compound, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various methods of piperidine synthesis have been reviewed in recent years .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-(3-methylphenyl)-2-piperidinone . The InChI Code is 1S/C12H16N2O/c1-9-4-2-5-10 (8-9)14-7-3-6-11 (13)12 (14)15/h2,4-5,8,11H,3,6-7,13H2,1H3 .


Chemical Reactions Analysis

The compound is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The compound is in the form of an oil . It is stored at room temperature . The molecular weight of the compound is 204.27 .

Scientific Research Applications

Synthesis and Chemical Properties

3-Amino-1-(3-methylphenyl)piperidin-2-one plays a significant role in the synthesis of complex chemical structures. For instance, its derivatives have been explored for the synthesis of 1-substituted 2-aminoethylphenylphosphinic acids through catalyzed reactions, illustrating its utility in generating compounds with potential biological activity (Krawczyk, 1996). Moreover, its involvement in asymmetric synthesis of trisubstituted piperidines highlights its application in creating stereochemically complex molecules (Salgado et al., 2019).

Chemical Reactions and Molecular Transformations

The compound has been utilized in reactions leading to novel piperidine-fused benzoxazino- and quinazolinonaphthoxazines. These reactions underline the flexibility of this compound in participating in complex chemical transformations to produce diastereopure forms, which are crucial for detailed conformational studies (Csütörtöki et al., 2012).

Biological Activities and Applications

The structure of this compound derivatives has been explored for potential biological activities, such as in the synthesis of aromatase inhibitors. These compounds show significant inhibition of estrogen biosynthesis, indicating their potential in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Corrosion Inhibition

Interestingly, derivatives of this compound have been studied for their corrosion inhibition efficiency on mild steel in acidic environments. This application demonstrates the compound's versatility beyond pharmaceuticals, showing significant potential in industrial applications (Verma et al., 2016).

Neuroprotective Properties

Further research has identified derivatives of this compound as potent and selective N-methyl-D-aspartate (NMDA) antagonists, suggesting their potential as neuroprotective agents. This highlights the compound's application in the development of treatments for neurodegenerative diseases (Chenard et al., 1995).

Mechanism of Action

While the specific mechanism of action for 3-Amino-1-(3-methylphenyl)piperidin-2-one is not mentioned in the search results, piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 3-Amino-1-(3-methylphenyl)piperidin-2-one, is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a strong interest in this field.

Properties

IUPAC Name

3-amino-1-(3-methylphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-9-4-2-5-10(8-9)14-7-3-6-11(13)12(14)15/h2,4-5,8,11H,3,6-7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTKOBFSJJUUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCCC(C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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